molecular formula C12H15NO3 B13517687 Methyl 7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

Methyl 7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

Cat. No.: B13517687
M. Wt: 221.25 g/mol
InChI Key: GJNFCSXUQADOPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate is a compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural products and synthetic analogs. The structure of this compound includes a tetrahydroisoquinoline core with a methoxy group at the 7th position and a carboxylate ester at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction forms the tetrahydroisoquinoline core, which can then be further functionalized to introduce the methoxy and carboxylate groups.

Industrial Production Methods: Industrial production methods for this compound may involve multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield. These methods are favored for their efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: Methyl 7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylate ester to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of Methyl 7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate involves its interaction with molecular targets and pathways related to neurotransmitter function and neuroprotection. The compound may act as a reversible inhibitor of monoamine oxidase (MAO), thereby preventing the breakdown of neurotransmitters and exerting neuroprotective effects .

Comparison with Similar Compounds

Uniqueness: Methyl 7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and synthetic utility compared to other tetrahydroisoquinoline derivatives.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

methyl 7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

InChI

InChI=1S/C12H15NO3/c1-15-9-3-4-10-8(5-9)6-13-7-11(10)12(14)16-2/h3-5,11,13H,6-7H2,1-2H3

InChI Key

GJNFCSXUQADOPH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(CNC2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.